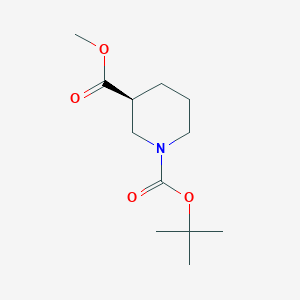

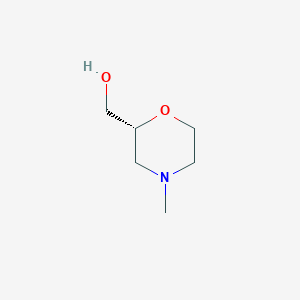

(R)-4-メチル-2-(ヒドロキシメチル)モルホリン

概要

説明

(R)-4-Methyl-2-(hydroxymethyl)morpholine is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 131.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality (R)-4-Methyl-2-(hydroxymethyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-4-Methyl-2-(hydroxymethyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

生物活性分子の合成

モルホリン環は、天然の生体アミンと構造的に類似しているため、生物活性分子に共通するモチーフです。 この化合物は、医薬品としての可能性を秘めたものも含め、さまざまな生物活性モルホリンの合成に使用できます .

アンチセンスオリゴヌクレオチドの開発

ホスホロジアミデートモルホリノ(PMO)などのモルホリノオリゴマーは、遺伝子治療において非常に重要です。 ®-4-メチル-2-(ヒドロキシメチル)モルホリンは、遺伝子発現を調節するために使用されるPMOの構成要素である、修飾されたモルホリノモノマーの合成の前駆体として役立ちます .

mTOR阻害のためのモルホリン誘導体の作成

細胞の成長と増殖に関与するタンパク質キナーゼであるmTORを阻害する能力について、モルホリン誘導体が合成され、調査されています。 この化合物は、mTOR阻害剤の効果を高めるモルホリン置換基を作成するために使用できます .

立体選択的合成

モルホリンの立体選択的合成は、特定の光学活性を持つ化合物を生成するために重要です。 ®-4-メチル-2-(ヒドロキシメチル)モルホリンは、キラルな性質を持つため、標的生物活性を持つ薬物の開発において重要な、エナンチオマー的に純粋なモルホリンの合成に役立ちます .

固相合成の応用

この化合物は、固相合成法を使用して、さまざまなモルホリン誘導体を作成するために使用できます。 このような技術は、創薬のための化合物ライブラリのハイスループット合成に有利です .

薬物代謝研究における標識

®-4-メチル-2-(ヒドロキシメチル)モルホリンは、炭素-14で標識されたモルホリン誘導体の合成に使用できます。 これらの標識化合物は、薬物の分布と分解を追跡する、前臨床的なin vitroおよびin vivo薬物代謝研究に不可欠です .

作用機序

Target of Action

The primary targets of ®-4-Methyl-2-(hydroxymethyl)morpholine are RNA targets. This compound is used in the synthesis of modified morpholino monomers, which are crucial in the development of oligonucleotide therapies . These therapies work by interacting selectively with the RNA target, blocking the transfer of genetic information and, in turn, the production of degenerate proteins .

Mode of Action

®-4-Methyl-2-(hydroxymethyl)morpholine interacts with its RNA targets through the process of condensation under Lewis acid conditions . This interaction results in the synthesis of modified morpholino monomers, which are then used in the creation of oligonucleotide therapies .

Biochemical Pathways

The biochemical pathways affected by ®-4-Methyl-2-(hydroxymethyl)morpholine are primarily those involved in gene expression. The compound plays a crucial role in the synthesis of morpholino monomers, which are key components of oligonucleotide therapies . These therapies regulate gene expression by interacting selectively with the RNA target, thereby blocking the transfer of genetic information .

Pharmacokinetics

These properties would impact the bioavailability of the compound and, consequently, the effectiveness of the resulting oligonucleotide therapies .

Result of Action

The primary result of the action of ®-4-Methyl-2-(hydroxymethyl)morpholine is the synthesis of modified morpholino monomers. These monomers are then used in the creation of oligonucleotide therapies, which have been shown to be effective in the treatment of diseases involved in gene expression . For example, two such therapies have been approved for the treatment of Duchenne muscular dystrophy .

Action Environment

The action of ®-4-Methyl-2-(hydroxymethyl)morpholine is influenced by various environmental factors. For instance, the condensation process under Lewis acid conditions, which is crucial to the compound’s interaction with its RNA targets, would be affected by factors such as temperature, pH, and the presence of other compounds . These factors could influence the compound’s action, efficacy, and stability.

特性

IUPAC Name |

[(2R)-4-methylmorpholin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-7-2-3-9-6(4-7)5-8/h6,8H,2-5H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGTADGNSGCICTA-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCO[C@H](C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701297275 | |

| Record name | (2R)-4-Methyl-2-morpholinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701297275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159598-35-2 | |

| Record name | (2R)-4-Methyl-2-morpholinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159598-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-4-Methyl-2-morpholinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701297275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine](/img/structure/B1460832.png)

![Methyl 3-amino-5-bromo-6-(2-pyridinyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1460835.png)

![Methyl 2-(6-chloro-8-iodoimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B1460838.png)

![2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]acetic acid](/img/structure/B1460847.png)